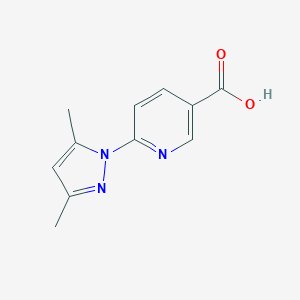

6-(3,5-二甲基-1H-吡唑-1-基)吡啶-3-羧酸

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

The compound “6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid” is a derivative of pyrazole, which is an organic compound with the formula (CH3C)2CHN2H . Pyrazole derivatives are known to contain two methyl substituents .

Synthesis Analysis

The synthesis of pyrazole-based ligands, which could include “6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . This process has been used to prepare a variety of pyrazole-based ligands .Molecular Structure Analysis

These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Chemical Reactions Analysis

The ligands were evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone . The experiments were tested by varying the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts .Physical And Chemical Properties Analysis

The compound “6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid” is likely to share similar properties with its parent compound, 3,5-Dimethylpyrazole, which is a white solid that dissolves well in polar organic solvents .科研应用

抗菌和抗菌活性

一项研究突出了烟酸肼衍生物的合成,包括结构与“6-(3,5-二甲基-1H-吡唑-1-基)吡啶-3-羧酸”相关的化合物,表现出显著的抗分枝杆菌活性。这项研究强调了这些化合物在开发新的抗菌剂方面的潜力 (R.V.Sidhaye et al., 2011)。另一项研究合成并评估了各种6-芳基-3-甲基-1-苯基-1H-吡唑并[3,4-b]吡啶-4-羧酸的抗菌性能,表明这些化合物在对抗细菌感染方面的实用性 (T. Maqbool et al., 2014)。

新化合物的合成

研究新的多杂环环系统的合成,这些环系统源自吡唑并[3,4-b]吡啶衍生物,包括与“6-(3,5-二甲基-1H-吡唑-1-基)吡啶-3-羧酸”相关的化合物,已经导致了具有潜在抗菌性能的化合物的创造。这些研究不仅扩展了基于吡唑并[3,4-b]吡啶的杂环的化学空间,还突显了它们在药物化学和药物设计中的相关性 (E. Abdel‐Latif等,2019)。

电化学性质

对从“6-(3,5-二甲基-1H-吡唑-1-基)吡啶-3-羧酸”合成的复合物的电化学性质进行了研究,揭示了铁配合物的配位化学及其在催化和材料科学中的潜在应用的见解。这项研究为进一步探索吡唑-吡啶衍生物的电化学应用奠定了基础 (J. Zhuang et al., 2011)。

未来方向

The study demonstrated that the present ligands can be used as a model for further developments in catalytic processes relating to catecholase activity . This suggests that “6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid” and similar compounds could have potential applications in various fields, including coordination chemistry and organometallic chemistry.

性质

IUPAC Name |

6-(3,5-dimethylpyrazol-1-yl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-5-8(2)14(13-7)10-4-3-9(6-12-10)11(15)16/h3-6H,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDQYWLLZLOLAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=C(C=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B361350.png)

![N-(2-phenylethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B361351.png)

![Methyl 3-[(3,4-dimethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B361352.png)

![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B361354.png)

![6-chloro-9-(2,4-dimethoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361450.png)

![9-(2-chloro-6-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361451.png)

![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B361452.png)